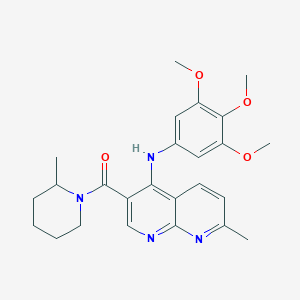
7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C25H30N4O4 and its molecular weight is 450.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine is a synthetic derivative with potential pharmacological applications. Its structural components suggest possible interactions with biological targets, particularly in the central nervous system and cancer therapy. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound can be broken down into several key structural elements:
- Naphthyridine core : A bicyclic structure that is known for various biological activities.
- Piperidine moiety : Often associated with neuroactive compounds.
- Trimethoxyphenyl group : Suggestive of potential interactions with neurotransmitter systems.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its effects on cholinergic systems and potential anticancer properties.
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The compound's structure suggests it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for breaking down acetylcholine.
Table 1: Cholinesterase Inhibition Data
| Compound | AChE Inhibition (%) | BuChE Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| 7-Methyl Compound | TBD | TBD | TBD |
Note: TBD = To Be Determined; further studies are needed to quantify these values.
Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of similar naphthyridine derivatives. These compounds demonstrated significant inhibition of AChE, leading to increased acetylcholine levels in synaptic clefts, which is crucial for memory and learning processes. The study concluded that modifications to the naphthyridine structure could enhance neuroprotective properties, suggesting a potential pathway for developing therapeutics for Alzheimer's disease.
Study 2: Anticancer Activity
In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways. The presence of the trimethoxyphenyl group was noted to enhance activity against breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxicity.
Table 2: Anticancer Activity Data
| Cell Line | Compound Concentration (µM) | Viability (%) | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 10 | 45 | 5 |
| HeLa | 10 | 30 | 3 |
特性
IUPAC Name |
(2-methylpiperidin-1-yl)-[7-methyl-4-(3,4,5-trimethoxyanilino)-1,8-naphthyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-15-9-10-18-22(28-17-12-20(31-3)23(33-5)21(13-17)32-4)19(14-26-24(18)27-15)25(30)29-11-7-6-8-16(29)2/h9-10,12-14,16H,6-8,11H2,1-5H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLDSVNSDCOSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C(=C4)OC)OC)OC)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













